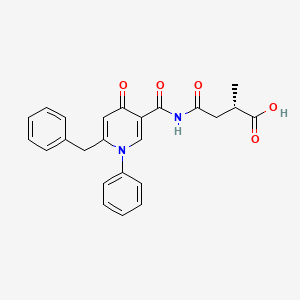![molecular formula C23H26N4O8 B1261584 (2S)-2-amino-4-{4-[(R)-amino({[(3S)-1-[(R)-carboxy(4-hydroxyphenyl)methyl]-2-oxoazetidin-3-yl]carbamoyl})methyl]phenoxy}butanoate](/img/structure/B1261584.png)
(2S)-2-amino-4-{4-[(R)-amino({[(3S)-1-[(R)-carboxy(4-hydroxyphenyl)methyl]-2-oxoazetidin-3-yl]carbamoyl})methyl]phenoxy}butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isonocardicin C dizwitterion is an alpha-amino acid zwitterion resulting from a transfer of two protons from the carboxy groups to the amino groups of isonocardicin C; major species at pH 7.3. It is a tautomer of an isonocardicin C.
Applications De Recherche Scientifique
Synthesis Techniques
A study by Moon and Huh (1991) reported methods for the synthesis of optically pure derivatives of a similar compound, emphasizing its potential in synthesizing aminopeptidase inhibitors (Moon & Huh, 1991).
Antimicrobial and Antifungal Activities
Mickevičienė et al. (2015) explored derivatives of a related compound, showing good antimicrobial activity against Staphylococcus aureus and Mycobacterium luteum, as well as antifungal activity against Candida tenuis and Aspergillus niger (Mickevičienė et al., 2015).
Potential in Cancer Treatment
Basu Baul et al. (2009) described amino acetate functionalized Schiff base organotin(IV) complexes derived from similar compounds, which showed significant cytotoxicity against various human tumor cell lines (Basu Baul et al., 2009).
Role in Biosynthesis
Offenzeller et al. (1993) and (1996) provided insights into the biosynthesis of a closely related amino acid, highlighting the biochemical pathways and intermediates involved in the process (Offenzeller et al., 1993), (Offenzeller et al., 1996).
Antimitotic Agents
Temple and Rener (1992) investigated chiral isomers of a similar compound as antimitotic agents, providing valuable information on their biological activity and potential in cancer research (Temple & Rener, 1992).
Enzymatic Analysis
Further, Rao et al. (2007) synthesized enantiopure compounds from a similar structure, offering potential application as rigid dipeptide mimics in peptide conformation-activity relationships (Rao et al., 2007).
Propriétés
Nom du produit |
(2S)-2-amino-4-{4-[(R)-amino({[(3S)-1-[(R)-carboxy(4-hydroxyphenyl)methyl]-2-oxoazetidin-3-yl]carbamoyl})methyl]phenoxy}butanoate |
|---|---|
Formule moléculaire |
C23H26N4O8 |
Poids moléculaire |
486.5 g/mol |
Nom IUPAC |
(2S)-2-azaniumyl-4-[4-[(1R)-1-azaniumyl-2-[[(3S)-1-[(R)-carboxylato-(4-hydroxyphenyl)methyl]-2-oxoazetidin-3-yl]amino]-2-oxoethyl]phenoxy]butanoate |
InChI |
InChI=1S/C23H26N4O8/c24-16(22(31)32)9-10-35-15-7-3-12(4-8-15)18(25)20(29)26-17-11-27(21(17)30)19(23(33)34)13-1-5-14(28)6-2-13/h1-8,16-19,28H,9-11,24-25H2,(H,26,29)(H,31,32)(H,33,34)/t16-,17-,18+,19+/m0/s1 |
Clé InChI |
CWTCWGGPTVMMLT-INDMIFKZSA-N |
SMILES isomérique |
C1[C@@H](C(=O)N1[C@H](C2=CC=C(C=C2)O)C(=O)[O-])NC(=O)[C@@H](C3=CC=C(C=C3)OCC[C@@H](C(=O)[O-])[NH3+])[NH3+] |
SMILES canonique |
C1C(C(=O)N1C(C2=CC=C(C=C2)O)C(=O)[O-])NC(=O)C(C3=CC=C(C=C3)OCCC(C(=O)[O-])[NH3+])[NH3+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






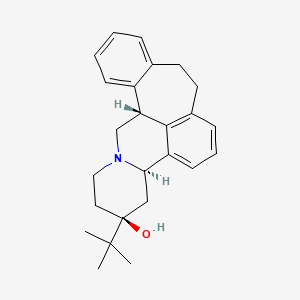
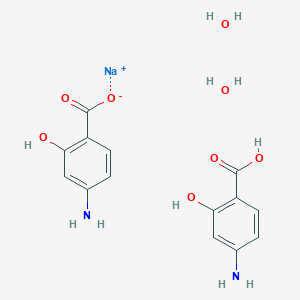
![3-[beta-D-glucosyl-(1->6)-beta-D-galactosyl]-1,2-dipalmitoyl-sn-glycerol](/img/structure/B1261509.png)
![N-[5-[[2-(4-acetamidoanilino)-2-oxoethyl]thio]-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide](/img/structure/B1261510.png)

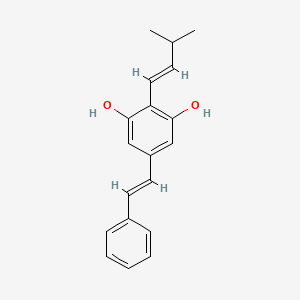


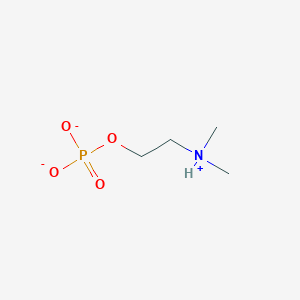
![5'-O-[(phosphonatooxy)phosphinato]xanthosine](/img/structure/B1261522.png)
